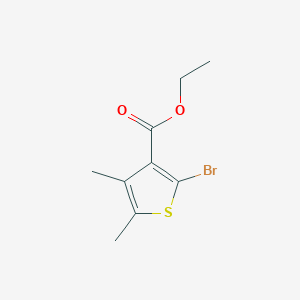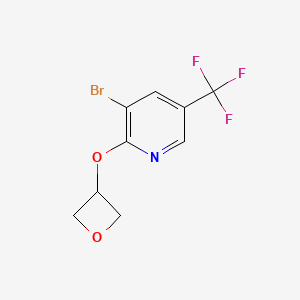
3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C9H7BrF3NO2 and its molecular weight is 298.059. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Optical Studies
The spectroscopic characterization of related compounds such as 5-Bromo-2-(trifluoromethyl)pyridine has been extensively studied using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies provide insights into the optimized geometric structure, vibrational frequencies, and chemical shift values, which are crucial for understanding the properties and applications of similar bromo-trifluoromethyl pyridines in scientific research. The non-linear optical (NLO) properties of these compounds have also been determined, indicating their potential application in optical materials and devices (Vural & Kara, 2017).
Acidic Properties and Catalysis
The acidic properties of materials doped with various cations, including studies involving pyridine adsorption, have been explored to understand the generation of Lewis and Brønsted acid sites. These findings are significant for catalysis and material science, where the presence of acid sites on surfaces can influence the reactivity and selectivity of catalytic processes. The research demonstrates how different cations can modify the surface properties of materials, leading to the creation of acid sites that are essential for various chemical transformations (Connell & Dumesic, 1987).
Synthesis and Chemical Transformations
Innovative synthetic strategies have been developed utilizing bromo-trifluoromethyl pyridines as key intermediates. For instance, 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide has been used as a building block for the synthesis of trifluoromethyl-substituted aminopyrroles. These strategies involve ring expansion and subsequent transformations, highlighting the versatility of bromo-trifluoromethyl pyridines in synthesizing complex nitrogen-containing heterocycles, which are valuable in pharmaceuticals and materials science (Khlebnikov et al., 2018).
Biological and Medicinal Chemistry
The synthesis and biological evaluation of acyclic pyridine C-nucleosides demonstrate the potential of bromo-trifluoromethyl pyridines in medicinal chemistry. Although no marked biological activity was found in this particular study, the approach to synthesizing these compounds provides a valuable framework for developing novel therapeutic agents. The versatility in functionalizing the pyridine core allows for the exploration of diverse biological activities and the optimization of pharmacological properties (Hemel et al., 1994).
Properties
IUPAC Name |
3-bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c10-7-1-5(9(11,12)13)2-14-8(7)16-6-3-15-4-6/h1-2,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTABHHHRSELEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=N2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
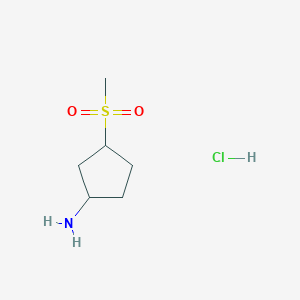
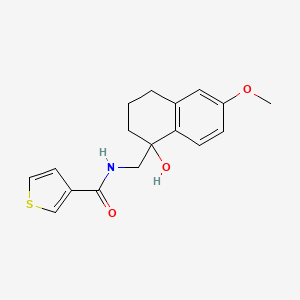
![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one](/img/structure/B2855736.png)
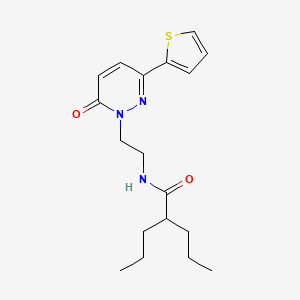
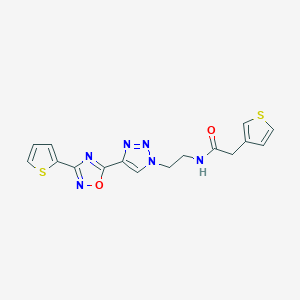
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2855742.png)
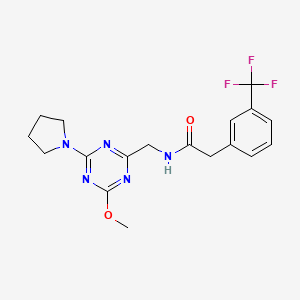
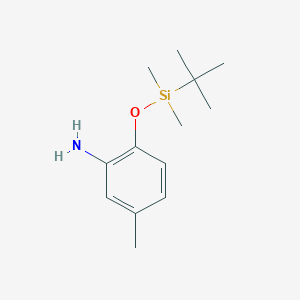
![2-[2-(Diphenylmethoxy)acetamido]-2-phenylacetamide](/img/structure/B2855747.png)
![N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2855748.png)


![5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2855754.png)
